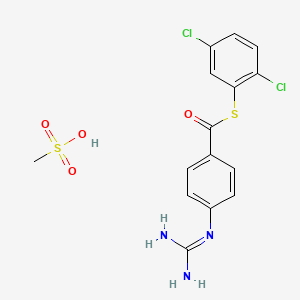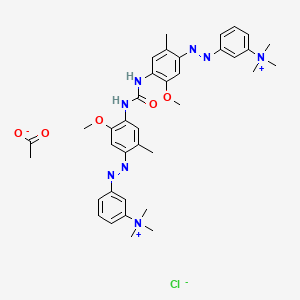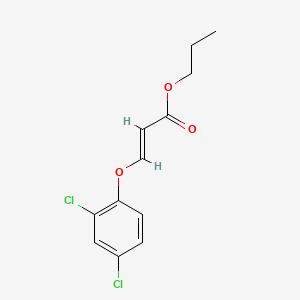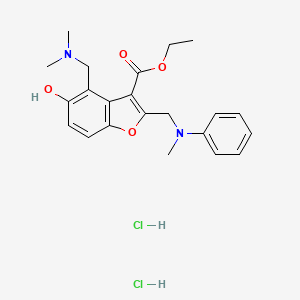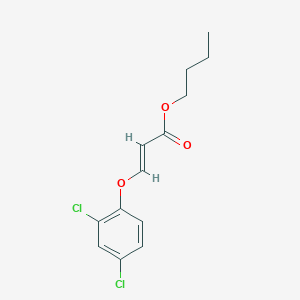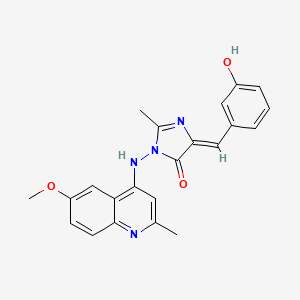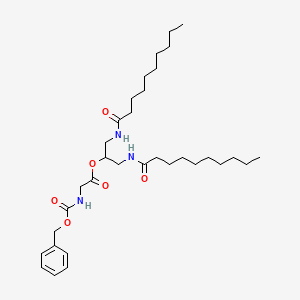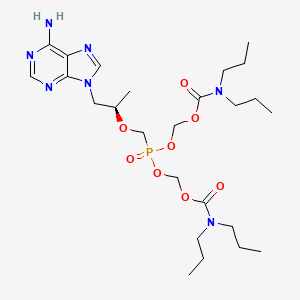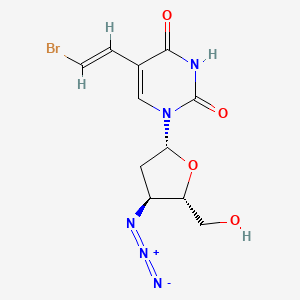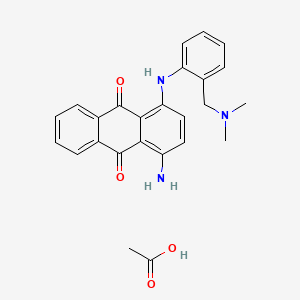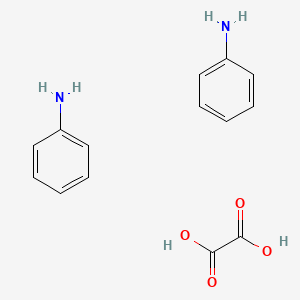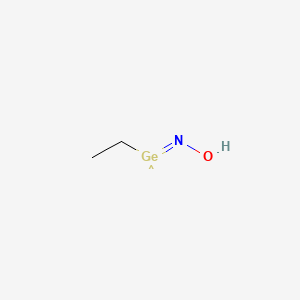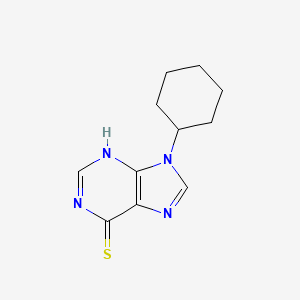
3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione is a chemical compound with the molecular formula C₁₁H₁₄N₄S and a molecular weight of 234.325. This compound is part of the purine family and is characterized by the presence of a cyclohexyl group attached to the purine ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione typically involves the reaction of cyclohexylamine with a suitable purine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the purine-thione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cell proliferation. This mechanism is particularly relevant in the context of its potential anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mercaptopurine: An antineoplastic agent used in the treatment of leukemia.
Thioguanine: Another purine analog with antineoplastic properties
Uniqueness
3,9-Dihydro-9-cyclohexyl-6H-purine-6-thione is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific interactions with molecular targets .
Propriétés
Numéro CAS |
2538-32-1 |
|---|---|
Formule moléculaire |
C11H14N4S |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
9-cyclohexyl-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4S/c16-11-9-10(12-6-13-11)15(7-14-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,16) |
Clé InChI |
FPLNDWCKQFZMHH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C=NC3=C2NC=NC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


